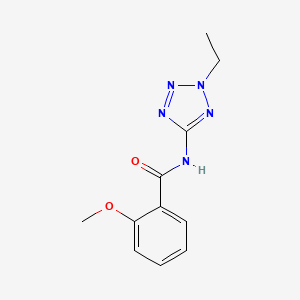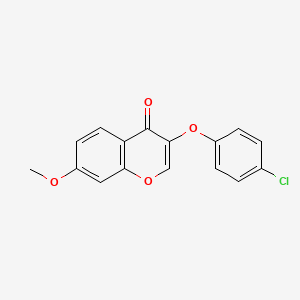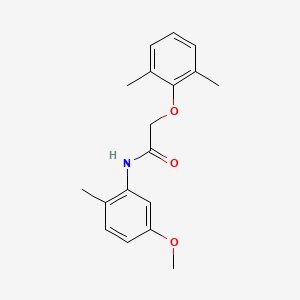
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as Bupropion, is a pharmaceutical compound that is used as an antidepressant and an aid to quit smoking. It is a non-tricyclic antidepressant that works by inhibiting the reuptake of dopamine and norepinephrine in the brain.
作用机制
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. It has also been shown to decrease the levels of the stress hormone cortisol, which can reduce feelings of anxiety and stress.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively researched for its antidepressant and smoking cessation properties. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using bupropion in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a number of potential side effects, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Some possible areas of research include:
1. Investigating the potential use of bupropion in the treatment of other psychiatric disorders, such as anxiety disorders and PTSD.
2. Exploring the potential use of bupropion in the treatment of addiction to other substances, such as opioids and alcohol.
3. Investigating the potential use of bupropion in combination with other compounds, such as ketamine, for the treatment of depression.
4. Investigating the potential use of bupropion in combination with other smoking cessation aids, such as nicotine replacement therapy, to improve quit rates.
5. Exploring the potential use of bupropion in combination with other compounds, such as psychedelics, for the treatment of addiction and other psychiatric disorders.
In conclusion, N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, or bupropion, is a well-studied compound that has a number of potential applications in the treatment of psychiatric disorders and addiction. While there are some limitations to using bupropion in lab experiments, it remains a valuable tool for researchers in a variety of fields. There are also a number of potential future directions for research on bupropion, which could lead to new treatments for a variety of conditions.
合成方法
The synthesis of N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 3-chlorophenylacetic acid with 4-methoxy-3-methylbenzaldehyde in the presence of sodium cyanoborohydride and acetic anhydride. The resulting intermediate is then reacted with 1-bromo-2-butene in the presence of potassium carbonate and DMF to yield the final product.
科学研究应用
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been used as an aid to quit smoking, with studies showing that it can double the chances of quitting smoking compared to placebo.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-11-14(9-10-17(13)22-2)5-3-8-18(21)20-16-7-4-6-15(19)12-16/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQIKSUZGNYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)


![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)